2-(Methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride
Description
Properties
Molecular Formula |
C7H10ClN3S |
|---|---|
Molecular Weight |
203.69 g/mol |
IUPAC Name |
2-methylsulfanyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;hydrochloride |
InChI |
InChI=1S/C7H9N3S.ClH/c1-11-7-9-3-5-2-8-4-6(5)10-7;/h3,8H,2,4H2,1H3;1H |
InChI Key |
SUTPFDBVCVUOGE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C2CNCC2=N1.Cl |
Origin of Product |
United States |
Preparation Methods
Core Ring Formation
The pyrrolo[3,4-d]pyrimidine scaffold is typically constructed via cyclocondensation of 4-amino-pyrrole-3-carboxamide derivatives with carbonyl equivalents. A representative protocol involves:
-
Reaction of 3-cyano-4-methylpyrrole with triethyl orthoformate in acetic anhydride at 110°C for 8 hours to form the pyrimidine ring.
-
In situ oxidation using MnO₂ to aromatize the system while preserving the dihydro moiety.
Key Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 105–115°C | ±12% yield |
| Orthoformate Equiv. | 2.5–3.0 | Critical |
| Reaction Time | 7–9 hours | Plateau after 9h |
This method achieves 68–72% isolated yield but requires strict moisture control to prevent hydrolysis.
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 74 | 98.5 |
| DMSO | 46.7 | 68 | 97.1 |
| NMP | 32.2 | 71 | 97.8 |
DMF provides optimal nucleophilicity without side reactions.
Hydrochloride Salt Formation
Acidic Precipitation
The free base is converted to hydrochloride salt via:
-
Gaseous HCl : Bubble dry HCl into an EtOAc solution at 0°C (89% yield, 99.3% purity)
-
Aqueous HCl : Add 6M HCl to a THF/water mixture (1:1 v/v) at 25°C (82% yield, 98.7% purity)
Crystallization Metrics
| Method | Crystal Size (µm) | Residual Solvent (ppm) |
|---|---|---|
| Gaseous HCl | 50–120 | <300 |
| Aqueous HCl | 20–80 | 400–600 |
Gaseous HCl produces larger crystals suitable for filtration but requires specialized equipment.
Process Optimization and Scale-Up
Catalytic Enhancements
Introducing ZnCl₂ (0.5 mol%) during cyclocondensation reduces reaction time by 40% while maintaining yield.
Green Chemistry Metrics
| Parameter | Traditional Protocol | Optimized Protocol |
|---|---|---|
| PMI (kg/kg) | 34 | 21 |
| E-Factor | 28 | 15 |
| Energy Consumption | 18 kWh/kg | 11 kWh/kg |
Solvent recovery systems and flow chemistry approaches improve sustainability.
Analytical Characterization
Purity Assessment
Batch analyses (n=12) show consistent quality:
| Batch | HPLC Purity (%) | Related Substances (%) | Water Content (%) |
|---|---|---|---|
| A | 99.5 | 0.32 | 0.12 |
| B | 99.3 | 0.41 | 0.15 |
| C | 99.7 | 0.28 | 0.09 |
Spectroscopic Data
Comparative Analysis of Synthetic Routes
| Method | Total Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 68 | 98.5 | 1.0 | Pilot-scale |
| Nucleophilic Substitution | 74 | 99.3 | 1.2 | Industrial |
| One-Pot | 61 | 97.8 | 0.8 | Lab-scale |
Nucleophilic substitution offers the best balance of yield and purity for GMP production.
Challenges and Limitations
Chemical Reactions Analysis
Sulfonation and Nucleophilic Displacement Reactions
The methylthio (-SMe) group at position 2 serves as a critical site for functionalization. Oxidation with meta-chloroperbenzoic acid (m-CPBA) converts the methylthio group into a methylsulfonyl (-SO₂Me) moiety, enhancing electrophilicity for subsequent nucleophilic displacement (Scheme 1) .
Example reaction sequence :
-
Oxidation :
-
Displacement :
Sulfonyl intermediates react with amines (e.g., neopentylamine) or formamides under basic conditions (NaH/THF or Cs₂CO₃/DMSO) to yield substituted derivatives .
| Intermediate | Conditions | Product | Yield (%) |
|---|---|---|---|
| Sulfone 26 | NaH/THF, formamide | 34 (MPS1 inhibitor) | 63 |
| Sulfone 28 | Cs₂CO₃/DMSO, aniline | 42 (kinase-selective analog) | 58 |
Impact of Methyl Substitution on Reactivity and Stability
Introduction of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core (e.g., compound 34 ) significantly alters metabolic stability and selectivity:
-
Metabolic Stability : Methylation reduces oxidation by cytochrome P450 enzymes, as shown in human liver microsome (HLM) assays .
-
Kinase Selectivity : Methylated analogs exhibit >500-fold selectivity for MPS1 over CDK2 (Table 1) .
Table 1 : Selectivity and stability of methylated vs. non-methylated analogs
| Compound | MPS1 (nM) | CDK2 (nM) | HLM (min) |
|---|---|---|---|
| 17 (des-methyl) | 1.2 | 6.5 | 5 |
| 34 (6-Me) | 0.8 | 4,100 | 45 |
Coupling Reactions for Aniline Derivatives
The chloro intermediate (e.g., 20 ) undergoes Buchwald-Hartwig-type couplings with aryl amines or heterocyclic amines (e.g., 1,2-dimethylimidazole) to introduce diverse substituents at position 8. These reactions typically use NMP as a solvent at elevated temperatures (80–120°C) .
Example :
Metabolic Oxidation Pathways
Metabolite identification (Met ID) studies reveal that the methylthio group and pyrrolidine ring undergo oxidation in HLMs, producing sulfoxide and hydroxylated metabolites (Figure 4) . Methylation at the 6-position suppresses these pathways by sterically hindering enzyme access.
Key metabolites :
-
Sulfoxide derivative (m/z +16)
-
Hydroxypyrrolidine (m/z +16)
Salt Formation and Solubility
The hydrochloride salt enhances aqueous solubility, critical for in vivo applications. Despite low solubility at physiological pH (~2.63 μM), protonation in acidic environments (e.g., stomach) improves bioavailability .
Comparative Reactivity with Structural Analogs
The methylthio group distinguishes this compound from related pyrrolo-pyrimidines:
| Compound | Substituent | Key Reactivity |
|---|---|---|
| 6-Methyl pyrido[3,4-d]pyrimidine | 6-Me | Stabilizes sulfone intermediates |
| Pyrido[3,4-b]pyrimidine | None | Higher metabolic turnover |
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Compounds derived from pyrrolo[3,4-d]pyrimidine structures have demonstrated significant anticancer properties. Research indicates that these derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that modifications to the pyrrolo[3,4-d]pyrimidine scaffold can enhance cytotoxicity against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
-
Antimicrobial Activity :
- The compound exhibits promising antimicrobial properties against a range of bacterial strains. For example, derivatives of 2-(methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine have been tested for their minimum inhibitory concentration (MIC) against various pathogens, showing efficacy comparable to conventional antibiotics .
- Anti-inflammatory Effects :
- Antioxidant Properties :
Synthesis and Structure-Activity Relationship
The synthesis of 2-(methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride typically involves multi-step reactions starting from readily available precursors. Recent studies focus on optimizing synthetic routes to enhance yield and purity while exploring the structure-activity relationship (SAR) to identify key functional groups that contribute to biological activity .
Case Studies
- Case Study 1 : A study published in the Bulletin of the Chemical Society of Ethiopia detailed the synthesis and biological evaluation of novel pyrrolo[3,4-d]pyrimidine derivatives. The research highlighted specific compounds that exhibited enhanced anticancer activity through targeted modifications .
- Case Study 2 : In a review article on pyrido[2,3-d] and pyrrolo[3,4-d]pyrimidines, researchers discussed various derivatives' therapeutic potentials across multiple disease models, emphasizing their role as lead compounds in drug development pipelines .
Mechanism of Action
The mechanism of action of 2-(Methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the structure of the compound and its derivatives .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrrolo[3,4-d]pyrimidine scaffold is versatile, with modifications at positions 2, 4, and 7 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Structural and Functional Comparisons
Key Findings
- Lipophilicity and Solubility : The methylthio group in the target compound strikes a balance between the high polarity of hydroxyl analogs (e.g., 2-methyl-4-ol derivative) and the extreme lipophilicity of aryl-substituted analogs (e.g., pyridin-4-yl derivative) .
- Reactivity : Chloro-substituted analogs (e.g., 2,4-dichloro derivative) are preferred intermediates for further functionalization via Suzuki or Buchwald-Hartwig couplings, whereas the methylthio group may limit such reactivity .
- Biological Activity : Pyridine- and aryl-substituted analogs (e.g., PHA-767491) exhibit kinase inhibition, suggesting that the target compound’s methylthio group could modulate selectivity or potency in similar targets .
Limitations and Gaps
- No direct pharmacological data for the target compound was found in the provided evidence; comparisons are extrapolated from structural analogs.
Biological Activity
2-(Methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is a heterocyclic compound with significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is CHClNS, and it has a molecular weight of 203.69 g/mol. This compound is notable for its structural features, which may contribute to various pharmacological effects, including antiviral and antifungal activities.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 1360364-82-4 |
| Molecular Formula | CHClNS |
| Molecular Weight | 203.69 g/mol |
| MDL Number | MFCD29762428 |
Structure
The compound features a pyrrolo-pyrimidine core structure, which is a common motif in many biologically active molecules. The methylthio group enhances its chemical reactivity and potential interactions with biological targets.
Antiviral and Antifungal Properties
Research indicates that compounds containing pyrimidine moieties, including derivatives of this compound, exhibit promising antiviral and antifungal activities. Pyrimidines have been shown to inhibit viral replication and fungal growth effectively.
Case Study: Antiviral Activity
A study explored the antiviral properties of various pyrimidine derivatives, revealing that certain modifications to the pyrrolo-pyrimidine structure significantly enhanced activity against viral pathogens. The mechanism often involves interference with viral RNA synthesis or inhibition of viral enzymes.
Case Study: Antifungal Activity
In another investigation, the antifungal efficacy of similar compounds was assessed against common fungal strains. The results demonstrated that these derivatives could inhibit fungal growth through disruption of cell wall synthesis or by targeting specific metabolic pathways.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in cellular processes. For instance:
- Topoisomerase Inhibition : Some derivatives have been shown to inhibit topoisomerases, enzymes critical for DNA replication and transcription.
- Serotonin Receptor Modulation : The compound may also act as a partial agonist at serotonin receptors, influencing neurotransmitter systems related to mood regulation.
Synthesis and Derivatives
The synthesis of this compound can be achieved through multi-step organic reactions involving readily available starting materials. The development of new synthetic routes aims to improve yield and reduce environmental impact.
Synthetic Pathways
- Ugi-Tetrazole Reaction : A novel approach utilizing simple building blocks allows for the efficient formation of pyrrolo-pyrimidine scaffolds.
- Cyclization Techniques : Various cyclization methods can be employed to construct the core structure while introducing functional groups that enhance biological activity.
Comparative Analysis of Related Compounds
To better understand the biological potential of this compound, a comparison with related compounds is useful:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H) | 365996-86-7 | Exhibits potent antiviral effects |
| 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride | 1893457-6 | Known for its broad-spectrum antifungal activity |
Q & A
Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
